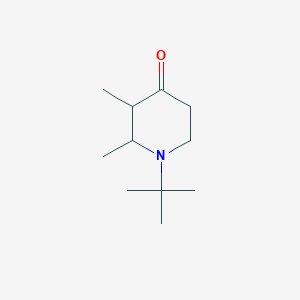

![molecular formula C12H15N3O3S B2804363 乙基(2-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)乙基)碳酸酯 CAS No. 1286705-35-8](/img/structure/B2804363.png)

乙基(2-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)乙基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

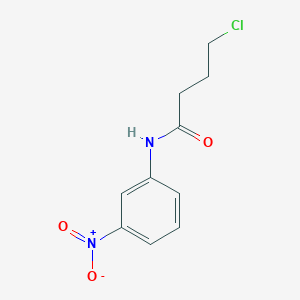

Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives has been studied in detail . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .科学研究应用

食品和饮料中的乙基氨基甲酸酯

乙基氨基甲酸酯 (EC) 或氨基甲酸乙酯,一种与乙基氨基甲酸酯相关的化合物,以 ng/L 到 mg/L 的低水平存在于发酵食品和饮料中。它因其对包括小鼠、大鼠、仓鼠和猴子在内的各种物种的遗传毒性和致癌性而闻名。EC 是在发酵过程中由尿素和瓜氨酸等蛋白质通过化学机制产生的,或由氰化物和氢氰酸通过氰酸盐等乙基氨基甲酸酯前体产生的。了解其在消耗品中的形成和存在促进了对检测方法和预防策略的研究,以降低其在食品和饮料中的含量,从而最大程度地减少与其消费相关的健康风险 (Weber & Sharypov, 2009)。

毒理学审查和机制

对包括氨基甲酸乙酯在内的乙基氨基甲酸酯的毒理学特征和机制的研究突出了它们与生物系统相互作用的复杂性。研究详细阐述了导致其致癌性的代谢途径,强调了了解这些机制对于评估风险和制定安全准则的重要性。此类见解对于管制含有乙基氨基甲酸酯的物质以及向公众和行业通报潜在健康影响至关重要 (Benson & Beland, 1997)。

分析和检测技术

酒精饮料和食品中乙基氨基甲酸酯的检测和定量分析已经发展,纳入了气相色谱-质谱联用技术 (GC-MS)、高效液相色谱 (HPLC) 和半定量光谱法等技术。分析方法的这些进步促进了对各种产品中乙基氨基甲酸酯水平的监测和管理,有助于食品安全和消费者保护 (Zhao Gong-ling, 2009)。

生物学相关衍生物

乙基氨基甲酸酯的衍生物,例如那些结合了噻唑并 [3,2-a] 嘧啶-3-基的衍生物,在生物学相关化合物(包括光学传感器和光电器件材料)的开发中具有潜在应用。这些衍生物由于能够形成配位键和氢键,因此可以用作识别单元,使其适用于传感应用以及研究生物学和药学特性 (Jindal & Kaur, 2021)。

作用机制

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are considered structural analogs of biogenic purine bases and can be potential purine antagonists .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Compounds in the thiazolo[3,2-a]pyrimidines class are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

未来方向

Thiazolo[3,2-a]pyrimidines, because of their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . Thus, the development of new synthetic methods and the study of the biological activity of thiazolo[3,2-a]pyrimidines and their derivatives, including ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate, remain an active area of research .

属性

IUPAC Name |

ethyl N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-18-12(17)13-5-4-9-7-19-11-14-8(2)6-10(16)15(9)11/h6-7H,3-5H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMLUIRKWQLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC2=NC(=CC(=O)N12)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide](/img/structure/B2804282.png)

![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)

![Methyl 4-[[2-[2-[2-[(4-methoxy-4-oxobutyl)amino]-2-oxoethoxy]phenoxy]acetyl]amino]butanoate](/img/structure/B2804285.png)

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)

![N-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2804290.png)

![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2804295.png)